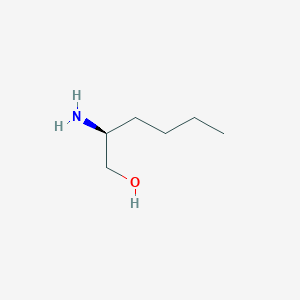
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
説明
Synthesis Analysis
Tetrahydroisoquinolines can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with a carbonyl compound . Another method involves the cyclocondensation of certain cyclohexanones with cyanothioacetamide .Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines can be characterized using various spectroscopic techniques, and the crystal structure can be determined by X-ray diffraction analysis .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various chemical reactions. For example, they can react with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinolines can vary depending on the specific compound. For example, the compound 5,6,7,8-Tetrahydroisoquinoline has a molecular weight of 133.19 g/mol, a boiling point of 219.9±9.0 °C at 760 mmHg, and a density of 1.0±0.1 g/cm3 .科学的研究の応用
Synthesis and Reactivity
- The compound has been utilized in the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized using cyclohexanone and 2-benzylidenemalononitrile, demonstrating its reactivity with various chemicals including DMF-DMA, carbon disulfide, and acetyl chloride. The antimicrobial activity of selected derivatives has been reported, indicating potential biomedical applications (Elkholy & Morsy, 2006).
Heterocyclic Synthesis
- It is a key component in synthesizing new heterocyclic systems. For example, the synthesis of 1-hydrazinyl-tetrahydroisoquinoline-carbonitriles and their transformation into triazoloisoquinolines and pyrazolyl-tetrahydroisoquinolines was achieved. The azide-tetrazole equilibrium in these compounds was studied, showing the versatility of this chemical in creating complex organic structures (Paronikyan et al., 2019).
Alkaloid Synthesis
- The compound has been used in the enantioselective synthesis of various alkaloids, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This demonstrates its role in synthesizing naturally occurring compounds with potential therapeutic uses (Blank & Opatz, 2011).
Chemical Transformations
- It's involved in the synthesis of 7-acetyl-hexahydro-6-hydroxy-dimethyl-thioxo-phenylisoquinoline-carbonitriles, showcasing its utility in creating chemically diverse structures with potential pharmacological significance (Dyachenko et al., 2010).
Catalytic System Applications
- The compound plays a role in catalytic systems. For example, it was used in the synthesis of tetrahydroquinoline-carbonitrile derivatives via a green, efficient one-pot condensation process. This highlights its significance in developing environmentally friendly synthetic methods (Mogle et al., 2015).
作用機序
Target of Action
Tetrahydroisoquinoline derivatives, a class to which this compound belongs, have been reported to exhibit antitumor , antihypertensive, and neurotropic activities .
Biochemical Pathways
Given the reported activities of similar compounds, it’s plausible that this compound affects pathways related to tumor growth, hypertension, and neurological function .
Result of Action
The reported antitumor , antihypertensive, and neurotropic activities suggest that this compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the reaction of similar compounds has been found to yield different results depending on the reaction conditions . .
生化学分析
Biochemical Properties
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it has been found to alter the activity of key signaling molecules such as kinases and phosphatases, thereby impacting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses to external stimuli. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and overall metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles. For instance, the compound may be directed to the mitochondria, where it can impact cellular energy production and apoptosis .
特性
IUPAC Name |
3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-4-3-5-10-7-14-9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOXBTQUAMVECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CN=C(C(=C12)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396830 | |
| Record name | 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
242474-46-0 | |
| Record name | 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



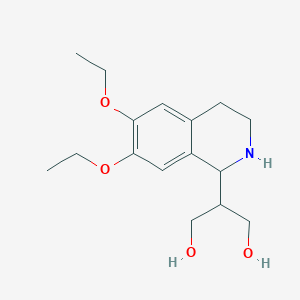
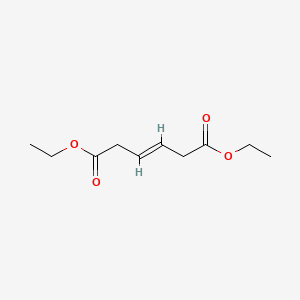

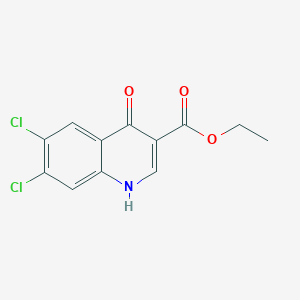
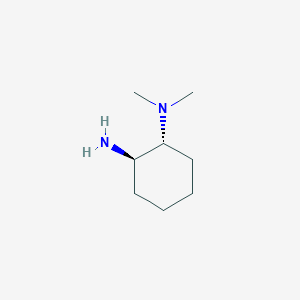

![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)


![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)

